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molecular formula C12H16O4 B8382460 Ethyl 4-(2-hydroxyphenoxy)butanoate

Ethyl 4-(2-hydroxyphenoxy)butanoate

Cat. No. B8382460
M. Wt: 224.25 g/mol
InChI Key: IGJHYYOQIZXKQY-UHFFFAOYSA-N
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Patent
US08530491B2

Procedure details

To a solution of pyrocatechol (5.51 g, 50 mmol) in dry DMF (30 mL) was slowly added sodium hydride (1.2 g, 50 mmol) at 0° C. After stirring at 25° C. for 4 hours, the reaction mixture was heated at 65-70° C. for 1 hour followed by an addition of ethyl 4-bromobutyrate (10.7 mL, 75 mmol). The reaction mixture was then left stirring at this temperature for 6 hours. Upon quenching with water, extraction with dichloromethane, and evaporation gave the crude product which was purified by column chromatography, eluting with 87% hexane:10% CH2Cl2:3% EtOAc. Crystallization with hexane afforded a white solid in 55% yield (6.17 g, mp. 37.2-38.4° C.). 1H NMR (400 MHz, CDCl3): 1.26 (3H, t, J=7.1 Hz), 2.17 (2H, m), 2.52 (2H, t, J=7.0 Hz), 4.09 (2H, t, J=6.0 Hz), 4.16 (2H, q, J=7.1 Hz), 6.81-6.89 (3H, m), 6.92-6.94 (1H, m).
Quantity
5.51 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
10.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
55%

Identifiers

REACTION_CXSMILES
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].[H-].[Na+].Br[CH2:12][CH2:13][CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16]>CN(C=O)C>[OH:2][C:1]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[O:4][CH2:12][CH2:13][CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
5.51 g
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
10.7 mL
Type
reactant
Smiles
BrCCCC(=O)OCC
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After stirring at 25° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at 65-70° C. for 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
The reaction mixture was then left
STIRRING
Type
STIRRING
Details
stirring at this temperature for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
Upon quenching with water, extraction with dichloromethane, and evaporation

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC1=C(OCCCC(=O)OCC)C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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